molecular formula C20H14N4 B087208 Porphine CAS No. 101-60-0

Porphine

Cat. No.: B087208
CAS No.: 101-60-0
M. Wt: 310.4 g/mol
InChI Key: JZRYQZJSTWVBBD-UHFFFAOYSA-N
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Description

Porphyrin is a member of porphyrins and a tetrapyrrole fundamental parent. It has a role as a metabolite.

Scientific Research Applications

  • Synthesis and Chemical Potential : Porphine serves as a building block for synthesizing diverse porphyrin complexes, useful in various applications. Despite its potential, its use has been limited due to low yield syntheses and poor solubility, though recent advances have mitigated these issues (Senge & Davis, 2010).

  • Biological and Chemical Importance : this compound complexes play a significant role in biology and chemistry, with structural studies providing insights into their mechanisms of action (W. Bhatti et al., 1973).

  • Molecular Electronic Devices : this compound is a promising material for molecular electronic devices. Research using density functional theory (DFT) and nonequilibrium Green’s function (NEGF) reveals its potential in device design (Minghui 明慧 Qu 曲 et al., 2021).

  • Crystal Structure Analysis : X-ray diffraction analysis of this compound has determined its crystal structure, which is crucial in understanding its interactions in biological systems (L. Webb & E. Fleischer, 1965).

  • DNA Interaction : this compound ligands can bind to DNA either intercalatively or non-intercalatively. This interaction is important for understanding the impact of porphyrins on DNA structure (M. Carvlin & R. Fiel, 1983).

  • Semiconductor Applications : this compound has applications in the field of semiconductors, particularly in device design based on covalent homocoupling (Shinji Aramaki et al., 2005).

  • Photodynamic Therapy : Semi-empirical molecular orbital studies of this compound derivatives highlight their potential in photodynamic therapy for tumors (T. Gantchev et al., 1993).

  • Catalysis in Oxidation Reactions : Metal complexes of this compound and azathis compound compounds have been studied as catalysts in oxidation reactions involving molecular oxygen, demonstrating a relationship between their structures and activity spectrum (N. S. Enikolopyan et al., 1983).

  • Drug Delivery Systems : Studies on meso-tetraphenyl this compound (mTPP) investigate its use in drug delivery systems, particularly for oral administration in the treatment of malign neoplasms (Zerrin Sezgin et al., 2007).

  • Gas Sensing : The effects of center metals in porphines on nanomechanical gas sensing have been investigated, revealing how different metals influence sensitivity to various gases (H. Ngo et al., 2018).

Safety and Hazards

When handling porphine, it is advised to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Future Directions

Porphine and its derivatives have potential applications in various scientific fields. For instance, iron (iii) this compound complexes have been used as metalloradical catalysts for the asymmetric cyclopropanation of alkenes . Moreover, porphene, a member of the porphyrin family, has been synthesized and studied for its potential applications in nanoelectronics, spintronics, photonics, and other areas .

Mechanism of Action

Target of Action

Porphine, also known as 21H,23H-Porphine, is a simple and non-substituted form of porphyrin . Porphyrins are a group of heterocyclic macrocycle organic compounds that play crucial roles in living organisms . The primary targets of this compound are the various enzymes and proteins where it acts as a prosthetic group . For instance, in hemoproteins, heme, a derivative of this compound, carries oxygen in the bloodstream .

Mode of Action

This compound and its derivatives interact with their targets by fitting into the protein structures and participating in their functions . For example, in hemoglobin, the iron atom in the heme group (a derivative of this compound) binds to oxygen molecules and helps in their transport .

Biochemical Pathways

This compound is involved in several biochemical pathways. It plays a pivotal role in the generation, storage, and use of oxygen, which is essential to life . In plants, chlorophyll, a derivative of this compound, is involved in light harvesting and electron transfer in photosynthesis .

Pharmacokinetics

Porphyrins, in general, are known to have a wide distribution in the body due to their involvement in various biological functions .

Result of Action

The action of this compound results in several molecular and cellular effects. Its role as a component of heme and chlorophyll leads to its involvement in vital processes such as oxygen transport and photosynthesis . These processes are essential for the survival and functioning of organisms.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of this compound in photosynthesis (as part of chlorophyll) can be affected by the intensity and quality of light . Additionally, certain environmental toxins can affect the biosynthesis of porphyrins, leading to disorders known as porphyrias .

Properties

IUPAC Name

21,22-dihydroporphyrin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4/c1-2-14-10-16-5-6-18(23-16)12-20-8-7-19(24-20)11-17-4-3-15(22-17)9-13(1)21-14/h1-12,21-22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZRYQZJSTWVBBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC3=CC=C(N3)C=C4C=CC(=N4)C=C5C=CC(=N5)C=C1N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6059235
Record name 21H,23H-Porphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6059235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101-60-0
Record name Porphine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101600
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 21H,23H-Porphine
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 21H,23H-Porphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6059235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 21H,23H-porphine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.690
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name PORPHINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/604BGD9J5B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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